molecular formula C32H26N2O6 B13754386 7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 58935-22-1

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B13754386
CAS No.: 58935-22-1
M. Wt: 534.6 g/mol
InChI Key: YCBSHFWAUYDPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound with a unique heptacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves several steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the Core Structure: The initial step involves the construction of the core heptacyclic structure through a series of cyclization reactions.

    Functional Group Addition:

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Chemical Reactions Analysis

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying complex molecular architectures and reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug design.

    Industry: Its complex structure and reactivity make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar compounds to 7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone include other heptacyclic compounds with similar functional groups. These compounds may share some reactivity and applications but differ in their specific structures and properties. Examples of similar compounds include:

These comparisons highlight the uniqueness of 7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[146222,503,1204,9013,23

Properties

CAS No.

58935-22-1

Molecular Formula

C32H26N2O6

Molecular Weight

534.6 g/mol

IUPAC Name

7,18-bis(3-methoxypropyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C32H26N2O6/c1-39-15-3-13-33-29(35)21-9-5-17-19-7-11-23-28-24(32(38)34(31(23)37)14-4-16-40-2)12-8-20(26(19)28)18-6-10-22(30(33)36)27(21)25(17)18/h5-12H,3-4,13-16H2,1-2H3

InChI Key

YCBSHFWAUYDPQS-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCOC)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.